Serum Concentration Range of Unconjugated 9-OH-CBZ is 0.5–2.8 µmol/L, Corresponding to 12.5–33% of the Co-eluting CBZ-10,11-Epoxide (CBZ-E) Level
In a study of 100 patient serum samples, the unconjugated 9-(Hydroxymethyl)acridine-10(1H)-carboxamide (9-OH-CBZ) concentration ranged from 0.5 to 2.8 µmol/L, which represented one-eighth to one-third of the simultaneously measured CBZ-10,11-epoxide (CBZ-E) concentration [1]. This direct, within-study comparison demonstrates that 9-OH-CBZ is a quantitatively significant metabolite that can co-elute and cause analytical interference if not properly resolved from CBZ-E.
| Evidence Dimension | Serum concentration (unconjugated) |
|---|---|
| Target Compound Data | 0.5–2.8 µmol/L (unconjugated 9-OH-CBZ) |
| Comparator Or Baseline | CBZ-10,11-epoxide (CBZ-E) concentration; 9-OH-CBZ = 1/8 to 1/3 of CBZ-E level |
| Quantified Difference | 9-OH-CBZ concentration equals 12.5%–33.3% of the CBZ-E concentration |
| Conditions | 100 serum samples from carbamazepine-treated patients; HPLC with Superspher 60 RP-select B column (125 × 3 mm, 5 µm) |
Why This Matters
Laboratories performing therapeutic drug monitoring of carbamazepine must use a 9-OH-CBZ standard to identify and quantify this metabolite separately; substituting the standard with CBZ-E leads to misidentification and inaccurate area-under-the-curve calculations.
- [1] Wad N, Guenat C, Krämer G. Carbamazepine: detection of another metabolite in serum, 9-hydroxymethyl-10-carbamoyl acridan. Ther Drug Monit. 1997 Jun;19(3):314-7. PMID: 9200773. View Source
